molecular formula C9H10BrClO B1291380 4-Bromo-2-chloro-1-isopropoxybenzene CAS No. 201849-21-0

4-Bromo-2-chloro-1-isopropoxybenzene

Cat. No. B1291380
CAS No.: 201849-21-0
M. Wt: 249.53 g/mol
InChI Key: VTHAMTOHIIKONQ-UHFFFAOYSA-N
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Patent
US08389508B2

Procedure details

To a solution of 4-bromo-2-chlorophenol (50 g) in N,N-dimethylformamide (DMF) (250 mL) stirred under nitrogen at room temperature was added K2CO3 (100 g) and 2-bromopropane (136 mL) in one charge. The reaction mixture was stirred at 85° C. for 16 h. After cooling the reaction, the reaction mixture was filtered, the solvent of the filtrate was removed in vacuo. The residue was dissolved in diethyl ether (300 mL), washed with water (6*100 mL), the organic phase was dried over MgSO4 and concentrated to give 4-bromo-2-chlorophenyl 1-methylethyl ether (D68) (56 g) as a yellow oil. δH (CDCl3, 400 MHz): 1.37 (6H, d), 4.52 (1H, m), 6.82 (1H, d), 7.29 (1H, m), 7.50 (1H, d).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
136 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[C:4]([Cl:9])[CH:3]=1.C([O-])([O-])=O.[K+].[K+].Br[CH:17]([CH3:19])[CH3:18]>CN(C)C=O>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][CH:17]([CH3:19])[CH3:18])=[C:4]([Cl:9])[CH:3]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
BrC1=CC(=C(C=C1)O)Cl
Name
Quantity
250 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
100 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
136 mL
Type
reactant
Smiles
BrC(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 85° C. for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
charge
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the reaction
FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered
CUSTOM
Type
CUSTOM
Details
the solvent of the filtrate was removed in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in diethyl ether (300 mL)
WASH
Type
WASH
Details
washed with water (6*100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic phase was dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
BrC1=CC(=C(C=C1)OC(C)C)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 56 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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